molecular formula C27H32N4O4 B2828494 2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 946330-54-7

2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide

Cat. No.: B2828494
CAS No.: 946330-54-7
M. Wt: 476.577
InChI Key: SPNKHSOCRQCROE-UHFFFAOYSA-N
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Description

2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.577. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 2-oxazolines and 2-benoxazoles from acylamino alcohols and acylamino-phenols using triphenylphosphine-2,3-dichloro-5,6-dicyanobenzoquinone (PPh3-DDQ) as the dehydrating and activating reagent under neutral conditions highlights a method potentially applicable to derivatives of the compound , offering a pathway for creating structurally related bioactive molecules (Quancai Xu et al., 2011).

Biological Activities

  • Cyclohexylamino oxazoline derivatives have been identified as potent alpha(2) adrenoceptor agonists, indicating a potential research direction for related compounds in modulating adrenergic receptors for therapeutic purposes (W. Wong et al., 2000).

Structural Studies and Material Science

  • Structural aspects of amide containing isoquinoline derivatives have been explored, revealing that certain conditions lead to the formation of gels or crystalline solids, suggesting potential applications in material science and pharmaceutical formulation research (A. Karmakar et al., 2007).

Versatile Intermediates for Synthesis

  • Phenylglycinol-derived oxazolopiperidone lactams have been used as versatile intermediates for the enantioselective construction of piperidine-containing natural products and bioactive compounds, indicating the potential utility of similar strategies in synthesizing related quinazoline derivatives (C. Escolano et al., 2006).

Antimicrobial Activities

  • New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities were explored, providing a framework for the assessment of related compounds' potential as antimicrobial agents (N. Patel & A. R. Shaikh, 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(4-fluorophenyl)-N-isopropylbenzamide with ethyl 2-(2-oxo-2-(phenylamino)ethylamino)acetate, followed by cyclization with cyclohexyl isocyanate and subsequent reduction with sodium borohydride.", "Starting Materials": [ "2-amino-4-(4-fluorophenyl)-N-isopropylbenzamide", "ethyl 2-(2-oxo-2-(phenylamino)ethylamino)acetate", "cyclohexyl isocyanate", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-fluorophenyl)-N-isopropylbenzamide with ethyl 2-(2-oxo-2-(phenylamino)ethylamino)acetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-{4-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 2: Cyclization of the intermediate with cyclohexyl isocyanate in the presence of a base such as triethylamine to form the desired compound 2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 3: Reduction of the compound with sodium borohydride in the presence of a solvent such as ethanol to obtain the final product." ] }

CAS No.

946330-54-7

Molecular Formula

C27H32N4O4

Molecular Weight

476.577

IUPAC Name

2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C27H32N4O4/c1-18(2)28-24(32)16-19-12-14-21(15-13-19)31-26(34)22-10-6-7-11-23(22)30(27(31)35)17-25(33)29-20-8-4-3-5-9-20/h6-7,10-15,18,20H,3-5,8-9,16-17H2,1-2H3,(H,28,32)(H,29,33)

InChI Key

SPNKHSOCRQCROE-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4

solubility

not available

Origin of Product

United States

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